ethyl 3-(4-fluorophenyl)-4-oxo-5-[3-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
CAS No.: 851949-56-9
Cat. No.: VC4959313
Molecular Formula: C23H15F4N3O4S
Molecular Weight: 505.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851949-56-9 |
|---|---|
| Molecular Formula | C23H15F4N3O4S |
| Molecular Weight | 505.44 |
| IUPAC Name | ethyl 3-(4-fluorophenyl)-4-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate |
| Standard InChI | InChI=1S/C23H15F4N3O4S/c1-2-34-22(33)18-16-11-35-20(28-19(31)12-4-3-5-13(10-12)23(25,26)27)17(16)21(32)30(29-18)15-8-6-14(24)7-9-15/h3-11H,2H2,1H3,(H,28,31) |
| Standard InChI Key | OZHHUFDLVNNJBY-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C4=CC=C(C=C4)F |
Introduction
The compound 2-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-3-carbonitrile is a complex synthetic organic molecule that belongs to the class of piperidine derivatives. It features a pyridine ring, a carbonitrile group, and both piperidine and piperazine moieties. This structural diversity suggests potential interactions with various biological targets, making it a candidate for further medicinal chemistry research.
Structural Features
-
Molecular Formula: The molecular formula for this compound is not explicitly provided in the available literature, but it can be inferred based on its structural components.
-
Molecular Weight: The molecular weight is also not directly available but can be calculated based on the molecular formula.
-
Functional Groups: The compound includes a pyridine ring, a carbonitrile group, and both piperidine and piperazine moieties, which are crucial for its potential biological activities.
Synthesis
The synthesis of such complex organic compounds typically involves multiple steps, including the formation of the piperidine and piperazine rings, the introduction of the pyridine ring, and the incorporation of the carbonitrile group. Techniques such as nucleophilic substitution, alkylation, and condensation reactions are commonly employed.
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(4-{[4-(4-Ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)quinoline | Quinoline core, piperidine, and piperazine moieties | Potential anticancer and antimicrobial activities |
| 6-Fluoroquinazoline | Fluorine at position 6 | Anticancer activity |
| N-[4-(4-Ethylpiperazin-1-yl)butyl]-1-(propynyl)carboxamide | Propynyl group introduces alkyne reactivity | Explored for neurological applications |
Potential Applications
Given its structural complexity and potential biological activity, 2-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-3-carbonitrile could have applications in medicinal chemistry, particularly in the development of targeted therapies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume